molecular formula C12H24N2O B1519401 1-[2-(Piperidin-4-yloxy)ethyl]piperidine CAS No. 917003-52-2

1-[2-(Piperidin-4-yloxy)ethyl]piperidine

Cat. No.: B1519401
CAS No.: 917003-52-2
M. Wt: 212.33 g/mol
InChI Key: NYGBPVDKVYYBRE-UHFFFAOYSA-N
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Description

“1-[2-(Piperidin-4-yloxy)ethyl]piperidine” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C12H24N2O, and its molecular weight is 212.33 .

Scientific Research Applications

Antimicrobial Activity

Piperidine derivatives have been shown to enhance the antimicrobial efficacy of other agents. For instance, piperine, a piperidine derivative, in combination with ciprofloxacin, significantly reduced the minimum inhibitory concentrations (MICs) for Staphylococcus aureus, including methicillin-resistant strains. This suggests that piperidine derivatives can inhibit bacterial efflux pumps, enhancing the accumulation of antimicrobial agents inside bacterial cells (Khan et al., 2006).

Corrosion Inhibition

Research on piperidine derivatives also extends to corrosion inhibition, particularly for iron. Quantum chemical calculations and molecular dynamics simulations of certain piperidine derivatives revealed their potential as effective corrosion inhibitors. These derivatives show favorable adsorption behaviors and interactions with iron surfaces, offering protection against corrosion (Kaya et al., 2016).

Anticancer Research

Several piperidine derivatives have been synthesized and evaluated for their anticancer potential. For example, some propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were found to have significant anticancer activities, highlighting the versatility of piperidine structures in developing new anticancer agents (Rehman et al., 2018).

Neurological Disorders

Compounds based on piperidine structures have been developed with varying affinities for dopamine, serotonin, and norepinephrine transporters. These molecules are potential treatments for neurological disorders like drug abuse, depression, and ADHD, illustrating the neuroactive potential of piperidine derivatives (Kharkar et al., 2009).

Enzymatic Studies

Inhibition of acetylcholinesterase (AChE) is a target for antidementia agents. Certain piperidine derivatives have been synthesized and shown to be potent inhibitors of AChE, providing insights into the development of new therapeutics for dementia (Sugimoto et al., 1990).

Mechanism of Action

While the specific mechanism of action for “1-[2-(Piperidin-4-yloxy)ethyl]piperidine” is not mentioned in the search results, piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Safety and Hazards

The safety data sheet for piperidine indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Properties

IUPAC Name

1-(2-piperidin-4-yloxyethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-2-8-14(9-3-1)10-11-15-12-4-6-13-7-5-12/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGBPVDKVYYBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 4 N HCl solution in dioxane (6 mL) was added to a solution of tert-butyl 4-(2-(piperidin-1-yl)ethoxy)piperidine-1-carboxylate (108) (6.5 g, 20.80 mmol) in MeOH (16 mL) and the reaction mixture was stirred at room temperature for 6 hours. Removal of solvent afforded the desired compound as its hydrochloride salt. This salt was dissolved in methanol (50 ml) and MP-carbonate (14.88 g, 33.61 mmol) was added. The resulting mixture was filtered and the solvent removed to give the desired material, as a clear liquid which was used without further purification; 1H NMR (400.132 MHz, CDCl3) δ 1.33-1.47 (2H, m), 1.50-1.71 (3H, m), 1.86-1.96 (4H, m), 2.50-2.67 (6H, m), 3.00-3.14 (4H, m), 3.34 (1H, septet), 3.55 (2H, t), 3.60 (2H, t).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-(2-(piperidin-1-yl)ethoxy)piperidine-1-carboxylate
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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